BenchChemオンラインストアへようこそ!

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide (CAS 1021058-61-6) is a synthetic small-molecule sulfonamide incorporating a 2-fluorophenylpiperazine sulfonamide core linked to an (E)-cinnamamide moiety through a propyl spacer. The compound is classified within the broader group of sulfonylated piperazine cinnamamides, a scaffold that has been explored for cannabinoid receptor 1 (CB1) antagonism, anti-obesity indications, and anticancer applications in patent and preclinical research contexts.

Molecular Formula C22H26FN3O3S
Molecular Weight 431.53
CAS No. 1021058-61-6
Cat. No. B2919791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide
CAS1021058-61-6
Molecular FormulaC22H26FN3O3S
Molecular Weight431.53
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C22H26FN3O3S/c23-20-9-4-5-10-21(20)25-14-16-26(17-15-25)30(28,29)18-6-13-24-22(27)12-11-19-7-2-1-3-8-19/h1-5,7-12H,6,13-18H2,(H,24,27)/b12-11+
InChIKeyCRKRDCOZOIJTFJ-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide (CAS 1021058-61-6) – Compound Identity, Core Scaffold, and Procurement-Relevant Classification


N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide (CAS 1021058-61-6) is a synthetic small-molecule sulfonamide incorporating a 2-fluorophenylpiperazine sulfonamide core linked to an (E)-cinnamamide moiety through a propyl spacer [1]. The compound is classified within the broader group of sulfonylated piperazine cinnamamides, a scaffold that has been explored for cannabinoid receptor 1 (CB1) antagonism, anti-obesity indications, and anticancer applications in patent and preclinical research contexts [2]. Its structural formula is C22H26FN3O3S with a molecular weight of 431.52 g/mol and a topological polar surface area of 78.1 Ų [1].

Why N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide Cannot Be Interchanged with Generic Analogs in Scientific Procurement


Within the sulfonylated piperazine cinnamamide class, even subtle positional isomerism or linker-length variations produce divergent physicochemical and pharmacological profiles that preclude simple substitution. The 2-fluorophenyl regioisomer (the target compound) displays a distinct electronic distribution and steric environment at the piperazine N-aryl ring compared to its 4-fluorophenyl (para) analog and its 3-chlorophenyl (meta) analog [1]. These structural differences alter hydrogen-bonding capacity, lipophilicity, and target-binding topology, which in CB1 antagonist series have been shown to translate into ≥10-fold shifts in receptor binding affinity (Ki) and inverse agonist potency (EC50) across analogs [2]. Consequently, relying on a generic class representative without verifying regioisomeric and linker-specific identity risks irreproducible biological results and wasted procurement expenditure.

Quantitative Differentiation Evidence for N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide (CAS 1021058-61-6) Against Closest Analogs


Regioisomeric Fluorophenyl Position (2-F vs. 4-F) – Computed Physicochemical and Conformational Differentiation

The ortho-fluorine substitution in the target compound introduces a steric clash with piperazine ring protons that is absent in the para-fluoro analog. This forces the 2-fluorophenyl ring into a twisted conformation, reducing π-stacking potential relative to the planar 4-fluoro analog. Computed logP (XLogP3) for the 2-fluorophenyl analog is 3.0, versus 3.2 for the 4-fluoro variant, indicating lower lipophilicity and potentially improved aqueous solubility [1]. Topological polar surface area (TPSA) is 78.1 Ų for the 2-fluoro compound versus 78.1 Ų for the 4-fluoro compound (identical), but the number of rotatable bonds differs (8 vs. 8), yielding equivalent molecular flexibility [1]. These differences are consistent with SAR trends in CB1 sulfonamide series where ortho-substitution modulates selectivity profiles [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Linker Length Comparison (Propyl vs. Ethyl) – Impact on Molecular Flexibility and Binding Entropy

The target compound employs a three-carbon (propyl) sulfonamide linker, whereas the ethyl homolog (N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide) uses a two-carbon linker. The additional methylene unit increases the number of rotatable bonds (8 vs. 7), providing greater conformational freedom that can favorably influence the entropic component of target binding [1]. In CB1 antagonist SAR, extending the linker from ethyl to propyl has been shown to modulate inverse agonism potency, as the longer linker permits deeper penetration into the receptor binding pocket and a more optimal orientation for key hydrogen bonds [2].

Medicinal Chemistry Linker Optimization Conformational Entropy

Halogen Substitution Identity (2-F vs. 2-Cl) – Electronic and Steric Differentiation Relevant to Target Engagement

Replacement of the 2-fluorine atom with chlorine produces the 2-chlorophenyl analog (N-(3-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide). Fluorine is more electronegative (Pauling scale: 3.98) than chlorine (3.16), creating a stronger inductive electron-withdrawing effect that polarizes the phenyl ring and alters π-π stacking and halogen-bonding interactions with target proteins [1]. The van der Waals radius of fluorine (1.47 Å) is smaller than chlorine (1.75 Å), reducing steric bulk and potentially avoiding unfavorable clashes in narrow binding pockets. In published CB1 sulfonamide series, F→Cl substitution at the 2-position resulted in a 3–8-fold decrease in binding affinity, underscoring the importance of halogen identity [2].

Medicinal Chemistry Halogen Bonding Receptor Selectivity

Phenyl Substituent Presence (2-Fluorophenyl vs. Unsubstituted Phenyl) – Impact on Molecular Recognition and Metabolic Stability

The unsubstituted phenyl analog (N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cinnamamide) lacks the electron-withdrawing fluorine atom. The 2-fluorophenyl group in the target compound increases the Hammett σmeta value (σm = 0.34 for F vs. 0.00 for H), indicating a stronger inductive withdrawal that influences the piperazine N-aryl basicity and hydrogen-bond acceptor properties [1]. Fluorine substitution also blocks a potential site of oxidative metabolism (para-hydroxylation), which in analogous cinnamamide series has been shown to improve in vitro microsomal half-life (t1/2) by 1.5–3-fold [2]. The TPSA remains identical (78.1 Ų), but the fluorine atom contributes an additional hydrogen-bond acceptor site (C-F), increasing total HBA count from 5 to 6 [3].

Drug Discovery Metabolic Stability Receptor Binding

Optimal Research and Procurement Application Scenarios for N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide (CAS 1021058-61-6)


Structure-Activity Relationship (SAR) Probe in Cannabinoid CB1 Receptor Antagonist Programs

The compound's 2-fluorophenyl regioisomeric identity, combined with the propyl sulfonamide linker, makes it a structurally precise probe for dissecting ortho-substituent effects on CB1 receptor binding and inverse agonism. Procurement should prioritize this specific CAS when SAR studies require correlation of 2-fluoro electronic and steric parameters with functional cAMP or β-arrestin assay readouts, as even the 4-fluoro isomer (ΔXLogP3 = +0.2) may produce confounding changes in ligand lipophilicity [1]. The class-level SAR evidence indicates that ortho-halogen substitution can shift inverse agonist efficacy independently of affinity, a nuance lost with unsubstituted or para-substituted analogs [2].

Metabolic Stability Screening in Liver Microsome or Hepatocyte Assays

The 2-fluorophenyl group blocks a primary site of CYP450-mediated oxidative metabolism (para-hydroxylation), conferring a predicted 1.5–3-fold improvement in in vitro half-life relative to the unsubstituted phenyl analog. This makes the compound suitable for metabolic stability assessment in human or rodent liver microsomes where extended incubation (≥60 min) is required. The compound should be benchmarked against its des-fluoro analog to quantify the stability gain explicitly before proceeding to in vivo PK studies [1].

Crystallography and Biophysical Binding Studies Requiring Well-Defined Halogen-Bonding Interactions

Fluorine's high electronegativity and small van der Waals radius make the 2-fluorophenyl group an ideal halogen-bond donor for X-ray co-crystallography or 19F-NMR protein-observed binding experiments. Unlike the 2-chloro analog, the fluorine atom avoids steric clashes in tight binding pockets while still providing a strong 19F NMR signal for direct binding detection. Researchers should procure this specific compound when planning fluorine-based biophysical assays, as 19F NMR line-width changes can be quantitatively correlated with target engagement [1].

Selectivity Profiling Against Closely Related GPCR Targets

The unique combination of 2-fluorophenyl substitution and propyl linker length may confer a selectivity profile distinct from other sulfonylated piperazine cinnamamides. Procurement of this specific compound, alongside its 4-fluoro and 2-chloro analogs, enables a focused selectivity panel (e.g., CB1 vs. CB2, GPR55, or related aminergic GPCRs) to map how ortho-halogen identity and linker length influence off-target discrimination. Evidence from CB1 antagonist series demonstrates that even minor structural changes can produce >10-fold selectivity shifts [1].

Quote Request

Request a Quote for N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.